

2-Amino-5-methylbenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-5-methylbenzoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, is a valuable and versatile building block in the field of organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety on a substituted benzene ring, allows for a diverse range of chemical transformations. This unique structural arrangement makes it an important precursor for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. Consequently, **2-amino-5-methylbenzoic acid** has garnered considerable attention in medicinal chemistry and drug development, serving as a key starting material for the synthesis of anti-inflammatory agents, analgesics, and anti-cancer drugs. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and experimental protocols involving **2-amino-5-methylbenzoic acid**, with a particular focus on its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

2-Amino-5-methylbenzoic acid is a stable, crystalline solid. Its key physical and chemical properties are summarized in the table below, providing essential data for its use in synthetic applications.



Property	Value	Reference
CAS Number	2941-78-8	
Molecular Formula	C ₈ H ₉ NO ₂	
Molecular Weight	151.16 g/mol	
Appearance	White to off-white crystalline powder	[1]
Melting Point	175 °C (decomposes)	
Purity	≥ 99%	
Solubility	Soluble in hot water and common organic solvents	[1]
InChI Key	NBUUUJWWOARGNW- UHFFFAOYSA-N	
SMILES	CC1=CC(=C(C=C1)N)C(=O)O	[1]

Spectroscopic Data

The structural identity of **2-amino-5-methylbenzoic acid** can be confirmed by various spectroscopic techniques. The characteristic spectral data are presented below.

Spectroscopic Data	
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 7.48 (s, 1H), 7.06 (d, 1H), 6.65 (d, 1H), 2.13 (s, 3H)
¹³ C NMR	δ (ppm): 169.3, 152.5, 138.4, 134.7, 131.5, 121.0, 117.5, 20.6
Infrared (IR) (KBr disc)	ν (cm ⁻¹): 3471, 3365 (N-H stretching), 2921 (C-H stretching), 1690 (C=O stretching), 1591, 1564 (aromatic C=C stretching)
Mass Spectrum (EI)	m/z: 151 (M+), 133, 104



Applications in Organic Synthesis: A Gateway to Heterocycles

The dual functionality of **2-amino-5-methylbenzoic acid** makes it an ideal starting material for the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. A common and efficient method for the synthesis of quinazolinones from **2-amino-5-methylbenzoic acid** involves a two-step process, proceeding through a benzoxazinone intermediate.

Step 1: Synthesis of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one

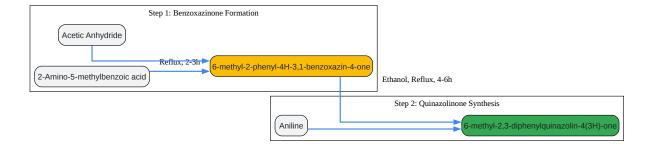
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-amino-5-methylbenzoic acid (1.0 eq) and acetic anhydride (3.0 eq) is prepared.
- Reaction: The mixture is heated to reflux and maintained at this temperature for 2-3 hours.
 The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, which
 typically results in the precipitation of the benzoxazinone product. The solid is collected by
 filtration, washed with cold diethyl ether, and dried under vacuum to yield 6-methyl-2-phenyl4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-methyl-2,3-diphenylquinazolin-4(3H)-one

- Reaction Setup: The benzoxazinone intermediate from Step 1 (1.0 eq) and aniline (1.1 eq) are dissolved in ethanol in a round-bottom flask fitted with a reflux condenser.
- Reaction: The solution is heated to reflux and maintained for 4-6 hours. The reaction progress should be monitored by TLC.



Work-up: After the reaction is complete, the mixture is cooled. The quinazolinone product
often precipitates from the solution upon cooling. The solid is collected by filtration, washed
with cold ethanol, and dried to yield the final product. Further purification can be achieved by
recrystallization from a suitable solvent like ethanol.



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Synthetic workflow for guinazolinone synthesis.

Role in Drug Development: Precursor to PARP Inhibitors

Derivatives of **2-amino-5-methylbenzoic acid** are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] PARP enzymes are essential for the repair of single-strand DNA breaks.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[3][4]

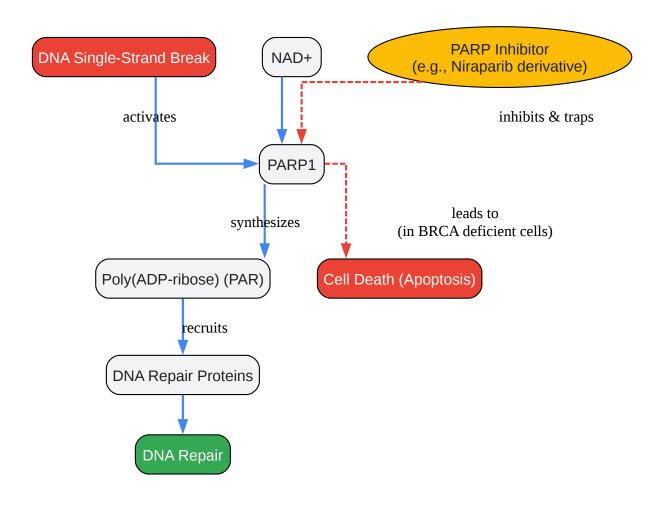
Niraparib, an approved PARP inhibitor, is synthesized from a derivative of anthranilic acid. The synthesis often involves the use of 2-amino-5-cyano-3-methylbenzoic acid, which can be



prepared from **2-amino-5-methylbenzoic acid** through a series of reactions including bromination, esterification, and cyanation.

PARP Signaling Pathway and Inhibition

The PARP signaling pathway is initiated by DNA damage, which activates PARP1 to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This PARylation event serves as a scaffold to recruit DNA repair machinery. PARP inhibitors act by competing with the NAD+ substrate at the catalytic site of PARP, thereby preventing the formation of PAR chains and trapping PARP on the DNA.[5] This trapping is particularly cytotoxic to cancer cells with deficient homologous recombination repair.[6]



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Simplified PARP signaling pathway and the action of PARP inhibitors.

Conclusion

2-Amino-5-methylbenzoic acid is a cornerstone building block in organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of bioactive heterocycles, most notably quinazolinones, and as a precursor to life-saving pharmaceuticals such as PARP inhibitors. The straightforward reactivity of its amino and carboxylic acid functionalities, coupled with the ability to introduce further diversity through reactions on the aromatic ring, ensures its continued importance in academic research and the pharmaceutical industry. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.

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- To cite this document: BenchChem. [2-Amino-5-methylbenzoic Acid: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193564#2-amino-5-methylbenzoic-acid-as-a-building-block-in-organic-synthesis]



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